molecular formula C20H11Cl2FN2O B11535116 N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11535116
M. Wt: 385.2 g/mol
InChI Key: COVIYPCGNJMGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(2,4-Dichlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and fluorophenyl groups attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4-Dichlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 2-(3-fluorophenyl)-1,3-benzoxazole-5-amine under specific conditions to form the desired imine compound. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4-Dichlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-1-(2,4-Dichlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(2,4-Dichlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the benzoxazole and fluorophenyl components.

    3-Fluoroaniline: Contains the fluorophenyl group but not the dichlorophenyl and benzoxazole components.

    Benzoxazole derivatives: Compounds with similar benzoxazole structures but different substituents.

Uniqueness

(E)-1-(2,4-Dichlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine is unique due to its specific combination of dichlorophenyl, fluorophenyl, and benzoxazole groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H11Cl2FN2O

Molecular Weight

385.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C20H11Cl2FN2O/c21-14-5-4-13(17(22)9-14)11-24-16-6-7-19-18(10-16)25-20(26-19)12-2-1-3-15(23)8-12/h1-11H

InChI Key

COVIYPCGNJMGQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.